molecular formula C18H14ClNO3 B12729281 3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester CAS No. 93663-78-6

3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester

Cat. No.: B12729281
CAS No.: 93663-78-6
M. Wt: 327.8 g/mol
InChI Key: MTOUYADBGXRSNX-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a carboxylic acid esterified with an ethyl group, a hydroxyl group at the 4-position, and a 4-chlorophenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Formation of 4-keto-quinoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyl and ester groups can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the 4-chlorophenyl and hydroxyl groups, making it less biologically active.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but without the chlorine atom, leading to different reactivity and biological properties.

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the 4-chlorophenyl group, affecting its overall activity and applications.

Uniqueness

3-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-4-hydroxy-, ethyl ester is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

93663-78-6

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-2-23-18(22)15-16(11-7-9-12(19)10-8-11)20-14-6-4-3-5-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21)

InChI Key

MTOUYADBGXRSNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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